7-Bromo-2-methoxy-4-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its bromine, methoxy, and methyl substituents. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals, particularly in anti-malarial and anti-cancer therapies. This compound's structure allows for various chemical modifications, making it a valuable target for synthetic chemists.
7-Bromo-2-methoxy-4-methylquinoline is classified as an organic heterocyclic compound. It features a quinoline backbone, which consists of a fused benzene and pyridine ring. The presence of bromine and methoxy groups contributes to its reactivity and biological properties. This compound can be categorized under halogenated heterocycles, which are often utilized in drug development due to their enhanced pharmacological profiles.
The synthesis of 7-Bromo-2-methoxy-4-methylquinoline can be achieved through several methods, typically involving the bromination of 2-methoxy-4-methylquinoline. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions (temperature, solvent, and time) to optimize yield and purity. For instance, reactions may be conducted in solvents like dimethylformamide or ethanol at elevated temperatures to facilitate the formation of the quinoline ring.
The molecular formula of 7-Bromo-2-methoxy-4-methylquinoline is C_{10}H_{8}BrN\O . Its structure comprises a quinoline core with a bromine atom at the 7-position, a methoxy group at the 2-position, and a methyl group at the 4-position.
Key structural data includes:
7-Bromo-2-methoxy-4-methylquinoline participates in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by electronic effects from the substituents on the quinoline ring, allowing for selective functionalization at various positions.
The mechanism of action for compounds like 7-Bromo-2-methoxy-4-methylquinoline often involves interactions with biological targets such as enzymes or receptors. For instance:
Experimental data indicate that modifications in the structure significantly affect biological activity, highlighting the importance of specific substituents in enhancing efficacy against targeted pathogens.
7-Bromo-2-methoxy-4-methylquinoline has several applications in scientific research:
Quinoline represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic tractability. This bicyclic heterocycle, consisting of fused benzene and pyridine rings, serves as a fundamental template for developing therapeutics across multiple disease domains, including infectious diseases, oncology, and inflammation . The inherent bioactivity of quinoline derivatives stems from their ability to interact with diverse biological targets through mechanisms such as intercalation, enzyme inhibition, and metal chelation. Modifications to the quinoline core, particularly halogenation, significantly influence pharmacodynamic and pharmacokinetic properties, enabling fine-tuning of drug candidates for enhanced efficacy and selectivity [2]. The structural plasticity of quinoline permits extensive derivatization at various positions, facilitating the optimization of lead compounds through structure-activity relationship studies. This adaptability has yielded numerous clinically valuable agents, including the antimalarial chloroquine, the anticancer agent topotecan, and the kinase inhibitor pelitinib, demonstrating the scaffold's enduring pharmaceutical relevance .
Halogenated quinolines (HQs) constitute a structurally distinct subclass where halogen atoms (typically bromine, chlorine, or fluorine) are incorporated at strategic positions on the quinoline nucleus. This halogenation profoundly enhances biological activity through multiple mechanisms: (1) induction of electron-withdrawing effects that modulate π-electron density, (2) enhancement of membrane permeability and cellular uptake, and (3) facilitation of halogen bonding interactions with biological targets [2] . Research has demonstrated that HQs exhibit potent activity against drug-resistant bacterial pathogens and their associated biofilms—a critical therapeutic challenge since approximately 80% of bacterial infections involve biofilm formation [2].
The antibacterial profile of HQs is particularly noteworthy for their activity against metabolically dormant persister cells within biofilms, which exhibit innate tolerance to conventional antibiotics. Recent microbiological studies revealed that strategically modified HQs achieve minimum inhibitory concentration (MIC) values as low as 0.30–0.78 µM against methicillin-resistant Staphylococcus epidermidis (MRSE) planktonic cells and eradicate biofilms at concentrations of 2.35–75 µM [2]. The antibacterial potency is highly dependent on the halogen position and overall ClogP (calculated partition coefficient) values. For instance, analogues with reduced ClogP (3.03–4.93) maintain efficacy while potentially improving water solubility—a key parameter in drug development [2].
Table 1: Biological Activity Profile of Selected Halogenated Quinoline Analogues
Positional Modification | ClogP Value | MIC vs. MRSE (µM) | MBEC vs. MRSE Biofilms (µM) |
---|---|---|---|
2-Morpholine substituent | 3.44 | 0.59 | 2.35 |
2-(Boc-piperazine) | 5.41 | 0.30–0.78 | 1.56–18.8 |
Ether/PEG-based groups | Not reported | 0.30–0.78 | 75 (equipotent) |
The synthetic tunability of the HQ scaffold enables systematic exploration of structure-activity relationships. Modifications at the 2-position have proven especially productive for enhancing antibacterial activity and biofilm eradication capacity. Introduction of polar functionality at this position—such as morpholine, piperazine, or polyethylene glycol (PEG)-based groups—improves water solubility while maintaining potent anti-biofilm activity [2]. These advances position halogenated quinolines as promising candidates for next-generation therapeutics targeting persistent biofilm-associated infections, particularly those involving indwelling medical devices where S. epidermidis biofilms pose significant clinical challenges [2].
7-Bromo-2-methoxy-4-methylquinoline (CAS# 89446-53-7) exemplifies a strategically functionalized HQ derivative with substantial utility in medicinal chemistry. Its molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 252.11 g/mol [4] [9]. The compound features three distinct substituents that confer specific reactivity and pharmacological potential: (1) a bromine atom at the 7-position, (2) a methoxy group (-OCH₃) at the 2-position, and (3) a methyl group (-CH₃) at the 4-position [4] [3]. This specific substitution pattern creates a multifunctional chemical building block amenable to further derivatization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions.
Table 2: Key Molecular Properties of 7-Bromo-2-methoxy-4-methylquinoline
Property | Value/Specification |
---|---|
Systematic Name | 7-Bromo-2-methoxy-4-methylquinoline |
Molecular Formula | C₁₁H₁₀BrNO |
Molecular Weight | 252.11 g/mol |
Canonical SMILES | CC1=CC(=NC2=C1C=CC(=C2)Br)OC |
InChI Key | CIGLFVWFRKNNSC-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 2 (N and O atoms) |
Hydrogen Bond Donors | 0 |
The 7-bromo substituent serves as the primary synthetic handle for structural diversification through transition metal-catalyzed cross-coupling reactions. This position undergoes Suzuki-Miyaura coupling with arylboronic acids, Buchwald-Hartwig amination with amines, and carbonylative coupling to introduce acyl groups [4] [9]. The electron-donating 2-methoxy group influences the electron density distribution across the quinoline system, affecting both reactivity and potential biological interactions. Computational studies suggest this group may participate in hydrogen bonding with biological targets, potentially enhancing target affinity [4]. The 4-methyl group contributes to increased lipophilicity, potentially enhancing membrane permeability while providing a site for potential metabolic oxidation [4] [9].
Synthetically, 7-bromo-2-methoxy-4-methylquinoline is typically prepared through bromination of 2-methoxy-4-methylquinoline precursors. Optimization of reaction conditions—including solvent selection (e.g., dimethylformamide or ethanol), temperature control, and reaction time—is critical for achieving high yields and purity [4] [9]. The crystalline solid serves as a versatile intermediate for generating compound libraries targeting diverse therapeutic areas. Its structural features align with established pharmacophores in anticancer and antimicrobial research, particularly those exploiting halogenated heterocycles as metal-chelating agents or enzyme inhibitors [2]. The presence of both nitrogen and oxygen heteroatoms creates potential for bidentate metal coordination, a property implicated in the mechanism of action of various antimicrobial and anticancer quinoline derivatives [2] [8].
The strategic placement of substituents creates a balanced electronic profile that facilitates both synthetic manipulation and potential biological interactions. The bromine atom at the electron-deficient 7-position (influenced by the pyridine-like nitrogen) exhibits enhanced reactivity toward nucleophilic substitution and metal insertion compared to bromine at other positions [4] [9]. This regioselective reactivity enables efficient synthesis of complex derivatives for structure-activity relationship studies in drug discovery programs targeting bacterial biofilms, kinase inhibition, and tubulin polymerization [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7